3-Chloro-1H-indene-7-sulfonamide
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Overview
Description
3-Chloro-1H-indene-7-sulfonamide: is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a sulfonamide group in the compound enhances its potential for biological activity, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by the reaction with ammonia or amines to form the sulfonamide .
Industrial Production Methods: Industrial production of 3-Chloro-1H-indene-7-sulfonamide may involve large-scale sulfonation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-indene-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-1H-indene-7-sulfonamide is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. The sulfonamide group is known to interact with biological targets, making it a candidate for drug discovery and development .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in various medical conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Chloro-1H-indene-7-sulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Chloro-1H-indole-7-sulfonamide: Similar structure but with an indole ring instead of an indene ring.
3-Bromo-1H-indene-7-sulfonamide: Similar structure with a bromine atom instead of chlorine.
3-Chloro-1H-indene-5-sulfonamide: Similar structure with the sulfonamide group at a different position.
Uniqueness: 3-Chloro-1H-indene-7-sulfonamide is unique due to the specific positioning of the chlorine and sulfonamide groups on the indene ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
87473-82-3 |
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Molecular Formula |
C9H8ClNO2S |
Molecular Weight |
229.68 g/mol |
IUPAC Name |
1-chloro-3H-indene-4-sulfonamide |
InChI |
InChI=1S/C9H8ClNO2S/c10-8-5-4-7-6(8)2-1-3-9(7)14(11,12)13/h1-3,5H,4H2,(H2,11,12,13) |
InChI Key |
AVHBIJDBTCQZTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C1C(=CC=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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